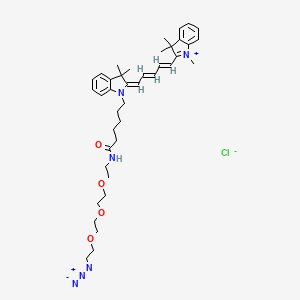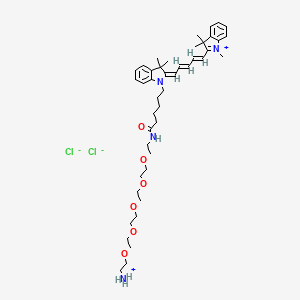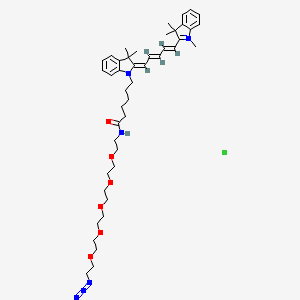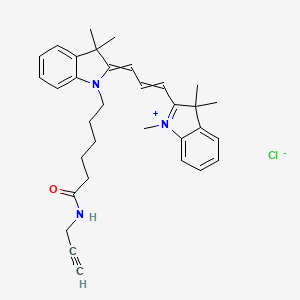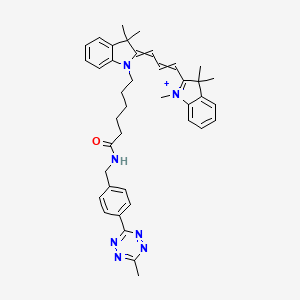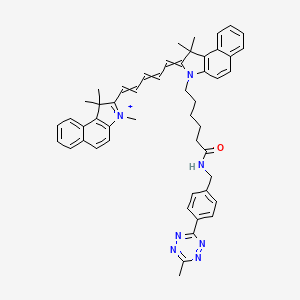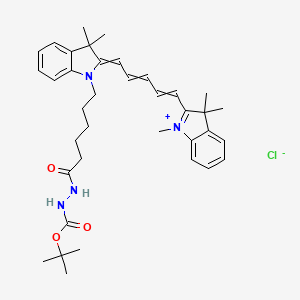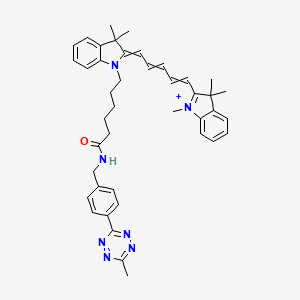
Doxorubicin-MVCP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a Doxorubicin derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. Doxorubicin-MVCP can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. Doxorubicin-MVCP is a useful agent to make Doxorubicin-conjugate for drug delivery, nanodrug research.
Aplicaciones Científicas De Investigación
Nanotechnological Platforms for Doxorubicin
- Enhanced Delivery and Reduced Toxicity : Doxorubicin has been incorporated into various nanotechnological platforms like liposomes, polymeric nanoparticles, and ligand-based nanoformulations. These advancements aim to enhance the effectiveness of Doxorubicin in cancer treatment while reducing its adverse effects, such as cardiotoxicity (Cagel et al., 2017).
Targeted Drug Delivery
- Breast Cancer Treatment : A study developed Doxorubicin-core-shell chitosan nanoparticles conjugated with anti-HER2 monoclonal antibody, targeting HER2-overexpressing breast cancer cells. This approach showed increased therapeutic efficacy of Doxorubicin against these cancer cells (Naruphontjirakul & Viravaidya-Pasuwat, 2019).
Thermally Targeted Delivery
- Minimizing Non-specific Toxicity : Research on elastin-like polypeptide (ELP) for thermally targeted delivery of Doxorubicin has shown promise. This method aims to minimize the non-specific toxicity of Doxorubicin, particularly its cardiac toxicity, by enabling thermal targeting (Bidwell et al., 2007).
Doxorubicin and Mevinolin
- Comparative Cytotoxic Profiles : A comparison of the cytotoxic profiles of Doxorubicin and Mevinolin against different solid tumor cell lines indicated that Mevinolin's cytotoxicity was not solely dependent on p53 expression, offering insights into alternative cancer treatment strategies (Mahmoud et al., 2012).
Doxorubicin-loaded Nanoformulations
- Enhanced Cellular Uptake and Tumor Targeting : Studies on doxorubicin-loaded quaternary ammonium palmitoyl glycol chitosan nanoformulation have shown promising results in terms of enhanced cellular uptake and tumor targeting. This approach could potentially lead to more efficient cancer treatments with reduced systemic toxicity (Kanwal et al., 2018).
Dual pH-Responsive Supramolecular Prodrug Micelles
- Improved Therapy Effect : Development of dual pH-responsive supramolecular prodrug micelles for Doxorubicin delivery has shown enhanced accumulation and therapy effects under acidic conditions, which could be beneficial for cancer treatment (Wang et al., 2015).
Propiedades
Nombre del producto |
Doxorubicin-MVCP |
|---|---|
Fórmula molecular |
C56H67N7O19 |
Peso molecular |
1142.182 |
Nombre IUPAC |
4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate |
InChI |
InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1 |
Clave InChI |
AYPRDRFYAQTVPD-GITVTGCLSA-N |
SMILES |
O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Doxorubicin-MVCP; MC-Val-Cit-PAB-Doxorubicin; MC-Val-Cit-PAB-Dox. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1192593.png)
